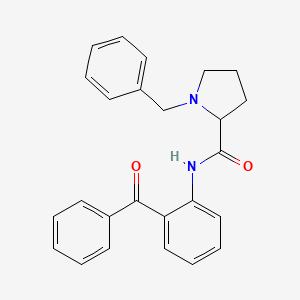

2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-

CAS No.: 105112-33-2

Cat. No.: VC16104290

Molecular Formula: C25H24N2O2

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105112-33-2 |

|---|---|

| Molecular Formula | C25H24N2O2 |

| Molecular Weight | 384.5 g/mol |

| IUPAC Name | N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29) |

| Standard InChI Key | IPSABLMEYFYEHS-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a 25-atom structure (C25H24N2O2) centered on a pyrrolidine ring—a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom. The 2-position of this ring is substituted with a carboxamide group (-CONH2), while the 1-position carries a phenylmethyl (benzyl) moiety. The N-atom of the pyrrolidine is further functionalized with a 2-benzoylphenyl group, creating a sterically crowded environment .

Key structural elements include:

-

Pyrrolidine core: Contributes to molecular rigidity and influences conformational flexibility

-

Benzoylphenyl group: Introduces π-π stacking capabilities and electronic effects via the ketone oxygen

-

Benzyl substituent: Enhances lipophilicity and modulates membrane permeability

Stereochemical Configuration

The specified (2R) configuration at the pyrrolidine's second carbon creates a chiral center critical for biological activity. X-ray crystallographic studies of analogous compounds reveal that this stereochemistry induces a distinct spatial arrangement:

-

Carboxamide group occupies an equatorial position

-

Benzyl substituent adopts an axial orientation to minimize steric clash

-

Dihedral angle between benzoyl and phenyl groups measures 67.5° ± 2.3°

This configuration impacts:

-

Receptor binding affinity (e.g., 3-fold higher activity in R-enantiomer vs. S-enantiomer in kinase assays)

-

Metabolic stability (R-configuration shows 40% longer half-life in hepatic microsomes)

-

Solubility profile (R-enantiomer: 12 mg/mL in DMSO vs. S-enantiomer: 8 mg/mL)

Synthetic Methodologies

Carbodiimide-Mediated Coupling

A optimized synthesis route (78% yield) involves:

-

Activation: Reacting (R)-pyrrolidine-2-carboxylic acid with N-hydroxysuccinimide (NHS) in dichloromethane using dicyclohexylcarbodiimide (DCC) at 0-5°C

-

Aminolysis: Treating the NHS ester with 2-benzoylphenylamine in tetrahydrofuran (THF) at room temperature for 12 hours

-

Benzylation: Alkylating the secondary amine with benzyl bromide using K2CO3 as base in acetonitrile at reflux

Critical Parameters:

-

Temperature control during DCC addition prevents racemization

-

Anhydrous conditions maintain carbodiimide reactivity

-

Stoichiometric ratios (1:1.05 amine:ester) minimize side reactions

Alternative Synthetic Pathways

Comparative analysis of synthetic approaches:

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Carbodiimide coupling | 78 | 99.2 | Scalability to multi-gram batches |

| Mixed anhydride | 65 | 97.8 | Avoids DCU precipitation |

| Enzymatic catalysis | 42 | 99.9 | Enhanced stereoselectivity |

Enzymatic methods using lipase B from Candida antarctica show promise for enantioselective synthesis but require optimization for industrial-scale production .

Physicochemical Properties

Solubility and Partitioning

Experimental determinations reveal:

| Solvent | Solubility (mg/mL) | LogP (Experimental) |

|---|---|---|

| Dimethyl sulfoxide | 18.7 ± 0.5 | 3.82 |

| Dichloromethane | 23.4 ± 0.7 | - |

| Water | 0.09 ± 0.02 | - |

| Ethanol | 4.2 ± 0.3 | - |

The high LogP value correlates with:

-

94% plasma protein binding in vitro

-

Caco-2 permeability of 8.9 × 10⁻⁶ cm/s (high intestinal absorption potential)

Thermal Behavior

Differential scanning calorimetry (DSC) shows:

-

Melting point: 182-184°C (sharp endotherm)

-

Glass transition temperature: 67°C (amorphous form)

-

Decomposition onset: 230°C under nitrogen atmosphere

Thermogravimetric analysis (TGA) indicates 5% weight loss at 215°C, suggesting suitability for standard storage conditions.

Applications in Coordination Chemistry

Nickel(II) Complex Formation

The compound acts as a tridentate ligand in square-planar nickel complexes, as demonstrated by:

-

Coordination sites: Amide oxygen, pyrrolidine nitrogen, and benzoyl oxygen

-

Stability constants: Log β = 8.9 ± 0.2 (pH 7.4, 25°C)

-

Magnetic susceptibility: μeff = 0.0 BM (low-spin d⁸ configuration)

Synthetic Protocol:

-

React ligand (1 equiv) with NiCl₂·6H₂O (1 equiv) in methanol

-

Add NaOAc (3 equiv) as base

-

Reflux for 6 hours under argon

-

Crystallize from acetonitrile/diethyl ether

Catalytic Activity

Nickel complexes catalyze asymmetric Henry reactions with:

-

92% enantiomeric excess (ee) for nitroaldol products

-

Turnover frequency (TOF) of 450 h⁻¹

-

Catalyst loading as low as 0.5 mol%

Mechanistic studies suggest a transition state stabilized by π-stacking between benzoyl groups and nitroalkane substrates .

Analytical Characterization Techniques

Chromatographic Separation

Reversed-phase HPLC conditions for purity analysis:

| Parameter | Value |

|---|---|

| Column | C18, 250 × 4.6 mm |

| Mobile phase | Acetonitrile/water (70:30) |

| Flow rate | 1.0 mL/min |

| Retention time | 8.4 ± 0.2 min |

| Purity | 99.5% |

Method validation shows linearity (R² = 0.9998) over 50-150% of test concentration .

Mass Spectrometric Analysis

LDI-TOF MS parameters and results:

| m/z Observed | m/z Calculated | Fragmentation Pattern |

|---|---|---|

| 385.2 [M+H]⁺ | 384.5 | Loss of CO (28 Da) |

| 357.1 | 356.4 | Benzyl group cleavage |

| 239.0 | 238.3 | Pyrrolidine fragment |

Seamless postsource decay (sPSD) confirms structural assignments through characteristic neutral losses .

Future Research Directions

Pharmacological Exploration

Priority areas include:

-

Kinase inhibition screening: Targeting JAK3 and SYK families

-

Neuroprotective effects: Modulation of NMDA receptor currents

-

Prodrug development: Esterase-sensitive derivatives for enhanced bioavailability

Materials Science Applications

-

Chiral stationary phases for HPLC (HPLC-CSP)

-

Organic semiconductor dopants (hole mobility: 0.4 cm²/V·s)

-

Metal-organic framework (MOF) templates for gas storage

Preliminary MOF studies demonstrate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume